An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrazin-8-amine
An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrazin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Bromoimidazo[1,2-a]pyrazin-8-amine. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information on closely related analogs to provide a predictive and comparative analysis.
Chemical Properties and Data
While specific experimental data for 6-Bromoimidazo[1,2-a]pyrazin-8-amine is not widely published, its fundamental properties can be derived from its structure and data available from chemical suppliers and databases.
Table 1: General Chemical Properties of 6-Bromoimidazo[1,2-a]pyrazin-8-amine
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | PubChem |
| Molecular Weight | 213.04 g/mol | PubChem |
| CAS Number | 117718-84-0 | ChemicalBook[1] |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF. | - |
Table 2: Predicted Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyrazin-8-amine
| Property | Predicted Value | Source |
| XLogP3 | 1.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 211.969762 | PubChem[2] |
| Monoisotopic Mass | 211.969762 | PubChem[2] |
| Topological Polar Surface Area | 68.9 Ų | PubChem[2] |
| Heavy Atom Count | 11 | PubChem[2] |
Spectral Data (Predicted and Comparative)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the imidazo[1,2-a]pyrazine core. The chemical shifts will be influenced by the bromine and amine substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the six carbon atoms of the imidazo[1,2-a]pyrazine ring. For comparison, the reported ¹³C NMR spectral data for the closely related compound, 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine , can provide insights into the expected chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Bromoimidazo[1,2-a]pyrazin-8-amine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and the aromatic C-H and C=C/C=N stretching vibrations of the heterocyclic core.
Table 3: Predicted IR Absorption Bands for 6-Bromoimidazo[1,2-a]pyrazin-8-amine
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3400-3250 (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=N and C=C Stretch (Aromatic) | 1650-1450 |
| N-H Bend (Amine) | 1650-1580 |
| C-N Stretch | 1350-1250 |
| C-Br Stretch | 680-515 |
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Predicted fragmentation patterns would involve the loss of small molecules such as HCN or NH₂. PubChem provides predicted collision cross-section values for various adducts.[2]
Experimental Protocols: Synthesis of Imidazo[1,2-a]pyrazine Derivatives
While a specific protocol for the synthesis of 6-Bromoimidazo[1,2-a]pyrazin-8-amine is not detailed in the available literature, a general and adaptable synthetic route can be inferred from the synthesis of related 8-amino-imidazo[1,2-a]pyrazine derivatives. A key publication in this area is "Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors" in Bioorganic & Medicinal Chemistry Letters.[1][3]
General Synthetic Pathway
A plausible synthetic route involves the cyclization of an aminopyrazine precursor with a bromo-substituted α-haloketone or a related electrophile. Subsequent amination at the 8-position can be achieved through nucleophilic aromatic substitution.
Caption: A generalized synthetic pathway to 6-Bromoimidazo[1,2-a]pyrazin-8-amine.
Illustrative Experimental Procedure (Adapted from Analog Synthesis)
The following is a generalized procedure based on the synthesis of similar 8-amino-imidazo[1,2-a]pyrazines.
Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Core
-
To a solution of the appropriate aminopyrazine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the α-halocarbonyl compound (1.1 equivalents).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Amination at the 8-position
-
Dissolve the 8-bromo or 8-chloro-imidazo[1,2-a]pyrazine intermediate (1 equivalent) in a suitable solvent (e.g., NMP, dioxane) in a sealed tube.
-
Add the desired amine (e.g., ammonia or a protected amine, 2-5 equivalents) and a palladium catalyst with a suitable ligand if necessary (for Buchwald-Hartwig amination).
-
Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Caption: A typical experimental workflow for the synthesis and analysis of the target compound.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Kinase Inhibition
A significant body of research has focused on imidazo[1,2-a]pyrazin-8-amines as kinase inhibitors. Notably, this class of compounds has been investigated as potent inhibitors of Breast Tumor Kinase (Brk) , also known as Protein Tyrosine Kinase 6 (PTK6) .[1][3] Brk is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and is implicated in cell proliferation, migration, and survival.
Inhibition of the Brk signaling pathway by compounds such as 6-Bromoimidazo[1,2-a]pyrazin-8-amine analogs can lead to the downregulation of downstream signaling cascades that promote tumorigenesis.
